tert-butyl N-(oxan-4-yl)carbamate
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Overview
Description
tert-Butyl N-(oxan-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to an oxan-4-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxan-4-yl derivative. One common method involves the use of catalytic amounts of zinc triflate (Zn(OTf)2) and tetrabutyl ammonium bromide to facilitate the reaction . The reaction conditions often include the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(oxan-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxan-4-yl carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The compound can participate in substitution reactions where the tert-butyl group or the oxan-4-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl carbamate derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(oxan-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: It is also used in the synthesis of aloperine derivatives with potential anti-HIV activity .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(oxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional sites. Additionally, the oxan-4-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
- tert-Butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
- tert-Butyl (4-bromobutyl)carbamate
Uniqueness: tert-Butyl N-(oxan-4-yl)carbamate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both the tert-butyl and oxan-4-yl groups allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C10H19NO3 |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-(oxan-4-yl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-4-6-13-7-5-8/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
PWBNBKBFANDLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1 |
Origin of Product |
United States |
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